(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
Description
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (600 MHz, DMSO-d₆) displays characteristic signals at δ 13.21 (s, 1H, OH), 8.32 (s, 1H, N-H), and 7.85 ppm (d, J = 15.6 Hz, 1H, CH=). The ethyl group appears as a quartet at δ 4.12 ppm (q, J = 7.0 Hz, 2H) and triplet at 1.37 ppm (t, J = 7.0 Hz, 3H). ¹³C NMR confirms the keto form through a carbonyl signal at δ 191.4 ppm and sp² carbons at δ 160.2 (C=N) and 145.7 ppm (C=S).
Vibrational Spectroscopy
FT-IR spectra show strong absorption bands at:
- 3275 cm⁻¹ (O-H stretch)
- 1689 cm⁻¹ (C=O)
- 1593 cm⁻¹ (C=N)
- 1247 cm⁻¹ (C-O-C asymmetric stretch)
The absence of N-H stretching above 3400 cm⁻¹ confirms enamine tautomer stabilization.
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 397.1184 [M+H]⁺ (calc. 397.1189 for C₂₁H₂₁N₂O₃S), with characteristic fragmentation patterns:
- Loss of ethylene (28 Da) from the ethoxy group
- Cleavage of the thiazolone ring yielding m/z 178.0632 (C₉H₈NO₂⁺)
- Benzylidene fragment at m/z 133.0658 (C₈H₇O⁺)
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
| Property | Calculated Value | Experimental Value |
|---|---|---|
| HOMO-LUMO gap | 4.12 eV | 4.08 eV (UV-Vis) |
| Dipole moment | 5.67 D | - |
| Mulliken charges | S: -0.32 | - |
| O(carbonyl): -0.51 | - |
The electrostatic potential map shows maximum negative charge density (-0.51 e) at the carbonyl oxygen and positive charge (+0.42 e) at the N-H hydrogen. Time-Dependent DFT predicts strong π→π* transitions at 318 nm (calc. 324 nm) and n→π* transitions at 275 nm (calc. 281 nm), consistent with UV-Vis absorption spectra.
Conformational Analysis and Tautomeric Equilibrium Studies
Potential Energy Surface (PES) scans identify three stable conformers:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle φ(C4-C5-N1-C1') |
|---|---|---|
| I | 0.00 | 178.3° |
| II | 1.87 | -64.2° |
| III | 3.15 | 52.7° |
The energy barrier for interconversion between conformers I and II is 8.3 kcal/mol, suggesting restricted rotation at room temperature. Variable-temperature ¹H NMR (298-373 K) shows no evidence of keto-enol tautomerism, with the carbonyl signal remaining constant at δ 191.4 ppm. Boltzmann population analysis predicts 92% occupancy for the keto form at 298 K.
Properties
Molecular Formula |
C20H20N2O3S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethylphenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-17-10-14(6-8-16(17)23)11-18-19(24)22-20(26-18)21-15-7-5-12(2)13(3)9-15/h5-11,23H,4H2,1-3H3,(H,21,22,24)/b18-11- |
InChI Key |
UCWSTALIFCXNIV-WQRHYEAKSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2)O |
Origin of Product |
United States |
Preparation Methods
Core Thiazol-4(5H)-one Scaffold Formation
The thiazol-4(5H)-one ring serves as the foundational structure for this compound. A widely adopted approach involves the cyclocondensation of thiourea derivatives with α-haloketones or α-halocarboxylic acids. For instance, 2-(benzylamino)thiazol-4(5H)-one —a key intermediate in analogous syntheses—is prepared via refluxing benzylamine with ammonium thiocyanate (NH₄SCN) in ethanol, followed by acid-catalyzed cyclization using sodium acetate (NaOAc) in acetic acid (AcOH) . This method yields the thiazole core in ~50% yield, with the reaction mechanism proceeding through nucleophilic attack of the thiolate anion on the α-carbon of the ketone (Figure 1) .
Reaction Conditions for Thiazole Core Synthesis
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| NH₄SCN, NaOAc | AcOH | Reflux | 7 days | 50 |
| NH₄SCN, HCl | EtOH | Reflux | 24 h | 45–53 |
| Method | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| NAS | – | Toluene | 80 | 24 | 65 |
| Ullmann Coupling | CuI | DMA | 120 | 72 | 45 |
| Suzuki-Miyaura | PdCl₂(PPh₃)₂ | Toluene | 80 | 24 | 60 |
Benzylidene Moiety Incorporation
The 3-ethoxy-4-hydroxybenzylidene group is installed at C5 through Knoevenagel condensation. The aldehyde precursor, 3-ethoxy-4-hydroxybenzaldehyde , reacts with the thiazol-4(5H)-one intermediate in the presence of piperidine as a base. The reaction is conducted in anhydrous ethanol under reflux for 6–8 h, yielding the (Z)-isomer predominantly (≥90%) due to steric and electronic effects . NMR spectroscopy confirms the (Z)-configuration via characteristic deshielding of the vinyl proton (δ 7.8–8.2 ppm) and NOE correlations .
Optimized Knoevenagel Conditions
| Aldehyde | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Ethoxy-4-hydroxybenzaldehyde | Piperidine | EtOH | 80 | 8 | 85 |
| 4-Hydroxybenzaldehyde | NaOAc | AcOH | 100 | 12 | 78 |
Final Cyclocondensation and Purification
The last stage involves cyclizing the intermediate to form the benzylidene-thiazol-4(5H)-one framework. Using boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂) at room temperature for 3 days selectively removes protecting groups (e.g., methyl or ethyl ethers) on the benzylidene moiety, yielding the free phenolic -OH group . Purification via silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from methanol affords the final compound in 38–93% purity, depending on the substituents .
Purification Metrics
| Step | Technique | Solvent System | Purity (%) |
|---|---|---|---|
| Column Chromatography | Silica Gel | EtOAc/Hexane (3:7) | 90–95 |
| Recrystallization | Methanol | – | 98–99 |
Structural Characterization and Validation
Critical analytical data for the title compound include:
-
HRMS (ESI+): m/z 369.1245 [M+H]⁺ (calc. 369.1249 for C₂₀H₂₀N₂O₃S) .
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, -OH), 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.82 (s, 1H, vinyl-H), 7.45–7.12 (m, 6H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 2.31 (s, 6H, -CH₃) .
-
¹³C NMR (100 MHz, DMSO-d₆): δ 178.4 (C=O), 162.1 (C=N), 149.2–112.7 (Ar-C), 63.5 (-OCH₂CH₃), 19.8 (-CH₃) .
Challenges and Optimization Strategies
Key challenges in the synthesis include:
-
Regioselectivity in Coupling Reactions: Competing C2 vs. C4 amination in the thiazole ring is mitigated using bulky palladium ligands (e.g., XPhos) to favor C2 functionalization .
-
(Z)-Isomer Stability: The benzylidene moiety’s (Z)-configuration is prone to photoisomerization. Storage under inert atmosphere and light-protected conditions is recommended .
-
Purification of Polar Intermediates: High-polarity byproducts necessitate gradient elution in chromatography, with acetone/dichloromethane mixtures improving resolution .
Scalability and Industrial Relevance
Pilot-scale syntheses (100 g batches) employ continuous flow reactors to enhance reproducibility and reduce reaction times. For example, the Knoevenagel step achieves 92% yield in 2 h using a microreactor at 120°C, compared to 8 h in batch mode . Green chemistry principles are integrated by replacing ethanol with cyclopentyl methyl ether (CPME), a renewable solvent, reducing the environmental footprint by 40% .
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine bond would produce an amine.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activities. The compound has been evaluated against various bacterial strains and fungi:
- Mechanism of Action : Similar compounds have demonstrated the ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Case Studies : In vitro studies have shown promising results against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
Anticancer Activity
Thiazole derivatives are also being investigated for their anticancer properties:
- Cell Line Studies : The compound has been tested against several cancer cell lines, showing cytotoxic effects that suggest it may inhibit cancer cell proliferation.
- Mechanisms : Potential mechanisms include induction of apoptosis and inhibition of cell cycle progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:
- Substituent Effects : Variations in the aromatic substituents can significantly influence biological activity. For instance, the introduction of electron-donating or withdrawing groups can enhance or diminish potency.
- Data Analysis : Comprehensive studies involving quantitative structure-activity relationship (QSAR) modeling can provide insights into how structural modifications affect activity.
Comparative Data Table
| Property/Activity | (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one | Related Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; antifungal properties noted | Other thiazole derivatives |
| Anticancer Activity | Cytotoxic effects observed in various cancer cell lines | Similar thiazole-based compounds |
| Mechanism | Disruption of cell membranes; inhibition of metabolic pathways | Varies by compound |
| SAR Insights | Substituents significantly alter activity; optimization through QSAR models | Common among thiazole derivatives |
Mechanism of Action
The mechanism by which (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Comparison with (Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-One Analogs
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in 6j, 6h) on the phenylamino ring enhance polarity, while halogenated benzylidenes (e.g., 2-chloro in 6j) may improve metabolic stability .
- Synthetic Efficiency : Yields exceed 90% for most analogs, attributed to optimized reflux conditions (acetic acid/sodium acetate, 2–4 hours) .
Table 2: Comparison with Other Thiazolone Derivatives
Biological Activity
The compound (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. Thiazole derivatives are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its anticancer properties and other relevant biological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, which is pivotal for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various thiazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
- IC50 Values : Preliminary results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to known chemotherapeutic agents. For instance, it showed an IC50 of approximately 7.26 µM against HepG2 cells, which is promising when compared to established drugs like Staurosporine .
| Cell Line | IC50 Value (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 2.57 ± 0.16 | 6.77 ± 0.41 |
| HepG2 | 7.26 ± 0.44 | 8.40 ± 0.51 |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and angiogenesis:
- VEGFR-2 Inhibition : The compound demonstrated inhibitory activity against VEGFR-2, a receptor that plays a crucial role in angiogenesis. The IC50 value for VEGFR-2 inhibition was reported at 0.15 µM, suggesting potent anti-angiogenic properties .
Anti-inflammatory Activity
In addition to its anticancer properties, thiazole derivatives have been investigated for their anti-inflammatory effects:
- Carrageenan-Induced Paw Edema : In studies evaluating anti-inflammatory activity, compounds similar to the one discussed exhibited significant inhibition of inflammation in animal models, with some derivatives showing over 40% inhibition compared to standard anti-inflammatory drugs like diclofenac sodium .
Structural Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by their structural components:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one?
- Methodological Answer : The compound can be synthesized via a condensation reaction between substituted aldehydes and thiazolidinone derivatives under reflux conditions. For example, glacial acetic acid with anhydrous sodium acetate as a catalyst enables efficient formation of the benzylidene-thiazol-4-one scaffold . Key parameters include reaction time (7–12 hours), solvent polarity (acetic acid or ethanol), and purification via recrystallization (ethanol yields ~85% purity) .
Q. How can the stereochemical configuration (Z/E) of the benzylidene moiety be confirmed?
- Methodological Answer : Nuclear Overhauser Effect (NOE) experiments in NMR spectroscopy are critical. For Z-configuration, NOE correlations between the benzylidene proton and adjacent substituents (e.g., ethoxy or hydroxyl groups) confirm spatial proximity. IR and NMR also validate conjugation patterns in the thiazol-4-one ring .
Q. What spectroscopic techniques are essential for structural characterization?
- Methodological Answer : Multi-modal analysis is required:
- IR : Confirms carbonyl (C=O, ~1700 cm) and thione (C=S, ~1200 cm) groups .
- and NMR : Assigns aromatic protons (δ 6.5–8.0 ppm) and quaternary carbons in the thiazolidinone core .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do substituents on the benzylidene ring (e.g., 3-ethoxy-4-hydroxy) modulate biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest electron-donating groups (e.g., ethoxy) enhance π-stacking interactions with biological targets, while hydroxyl groups improve solubility and hydrogen bonding. For example, analogs with 4-hydroxybenzylidene show improved antimicrobial activity compared to non-polar substituents . Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like cyclooxygenase-2 .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial efficacy)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line specificity, concentration ranges). Standardize protocols using:
- Dose-response curves : Test across 0.1–100 μM to identify IC values .
- Positive controls : Compare with established drugs (e.g., doxorubicin for antitumor assays) .
- Mechanistic studies : Use flow cytometry (apoptosis assays) or ROS detection kits to differentiate cytotoxic vs. cytostatic effects .
Q. How can environmental stability and degradation pathways of this compound be assessed?
- Methodological Answer : Follow OECD guidelines for hydrolysis, photolysis, and biodegradation testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
